molecular formula C9H7F3O3 B1314515 2-Methoxy-5-(trifluoromethyl)benzoic acid CAS No. 4864-01-1

2-Methoxy-5-(trifluoromethyl)benzoic acid

Cat. No. B1314515
CAS RN: 4864-01-1
M. Wt: 220.14 g/mol
InChI Key: NAKZCKOHULJEID-UHFFFAOYSA-N
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Patent
US03953595

Procedure details

In a similar manner are prepared 2-methoxy-3-trifluoromethylbenzoic acid and 3-trifluoromethyl-4-methoxybenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:11]([C:12]([F:15])([F:14])[F:13])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].FC(F)(F)C1C=C(C=CC=1OC)[C:21](O)=[O:22]>>[CH3:21][O:22][C:8]1[CH:9]=[CH:10][C:11]([C:12]([F:13])([F:14])[F:15])=[CH:3][C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C(=O)O)C=CC1OC)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=O)O)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.